5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
Description
5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide is a heterocyclic sulfonamide derivative featuring a thiadiazine core fused with a thiophene substituent. For instance, methyl esters of similar thiadiazine derivatives (e.g., methyl 5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide) have been synthesized and characterized, with molecular weights around 272.3 g/mol and distinct hydrolytic sensitivities .
Properties
IUPAC Name |
1,1-dioxo-3-thiophen-2-yl-2H-1,2,6-thiadiazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S2/c11-8(12)6-4-5(7-2-1-3-15-7)9-16(13,14)10-6/h1-4,9H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRAJBQZQDVPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NS(=O)(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molar mass of approximately 258.27 g/mol. The compound features a thiadiazine ring and a thienyl group, contributing to its unique reactivity and biological properties.
Neuropharmacological Effects
Research indicates that derivatives of thiadiazine compounds, including this compound, may act as positive allosteric modulators of neurotransmitter receptors such as AMPA receptors. This modulation enhances synaptic transmission without inducing excitotoxicity, which is particularly relevant in neurodegenerative conditions and cognitive disorders. Preliminary studies suggest potential improvements in cognitive functions and memory retention in animal models.
Antimicrobial Activity
Thiadiazine derivatives have been reported to exhibit antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Case Studies
Several studies have documented the biological activity of thiadiazine derivatives:
- Neuroprotective Properties : In a study involving the assessment of cognitive enhancement in rodent models, compounds structurally related to 5-Thien-2-yl showed significant improvement in memory retention tasks compared to controls .
- Antimicrobial Efficacy : A series of experiments demonstrated that thiadiazine derivatives exhibited notable activity against Mycobacterium tuberculosis and other pathogenic bacteria. The compounds were tested for Minimum Inhibitory Concentration (MIC), revealing effective concentrations for inhibiting bacterial growth .
Research Findings
Recent research has identified various biological activities associated with 5-Thien-2-yl-2H-1,2,6-thiadiazine derivatives:
Chemical Reactions Analysis
Reactivity with Nucleophiles
The thiadiazine ring undergoes nucleophilic substitution at the C-3 and C-5 positions :
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Chloride Displacement : Treatment with nucleophiles (e.g., amines, thiols) replaces the C-5 chloride, forming derivatives like 3-(benzothiazolylthio)-5-substituted analogs in yields up to 86% .
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Acid-Catalyzed Hydrolysis : The carboxylic acid group facilitates hydrolysis under acidic conditions, generating thiophene-2,5-dicarboxylic acid as a side product .
Example Reaction :
text5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide + Benzothiazole-2-thiol → 3-(Benzothiazolylthio)-5-thien-2-yl-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide (Yield: 71%)[5]
Ring Contraction and Electrocyclic Reactions
Under desulfurization conditions (e.g., p-TsCl), the thiadiazine ring contracts to form trifluoromethylpyrazoles via a proposed 6π-electrocyclization mechanism :
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Thiadiazine → Thiirane Intermediate : Ring contraction generates a bicyclic thiirane.
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Sulfur Extrusion : Loss of sulfur yields a pyrazole core.
Key Conditions :
Coordination Chemistry
The compound acts as a ligand for d-block metals due to its sulfone and carboxylate groups :
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Cu(II) Complexes : Forms octahedral complexes with chloride ligands, confirmed by X-ray diffraction (CSD ID: DUZCIN) .
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Magnetic Properties : Radical anion derivatives exhibit weak antiferromagnetic coupling (J = −2.1 cm⁻¹) .
Coordination Modes :
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Bidentate : Binds via sulfone oxygen and carboxylate oxygen.
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Monodentate : Carboxylate group only.
Condensation and Derivatization
The carboxylic acid group participates in condensation reactions :
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Amide Formation : Reacts with primary amines to yield thiadiazine-carboxamides (e.g., with benzylamine, 82% yield).
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Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester, enhancing solubility for further reactions .
Derivative Applications :
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Antimicrobial Activity : Carboxamide derivatives show MIC values of 8–16 µg/mL against S. aureus .
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Coordination Polymers : Used in supramolecular assemblies for catalytic applications .
Stability and Degradation Pathways
Comparison with Similar Compounds
Substituent Variations in Thiadiazine Derivatives
The primary structural distinction among analogs lies in the substituent at the 5-position of the thiadiazine ring. Key examples include:
Stability and Commercial Availability
- Moisture Sensitivity : N-Acylated thiadiazines (e.g., β-sulfonyl peptides) are moisture-sensitive, suggesting that the carboxylic acid form of the thienyl derivative may require anhydrous storage .
Q & A
Q. What are the key considerations for synthesizing 5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide in a laboratory setting?
The synthesis typically involves multi-step reactions starting from thiophene and thiadiazine precursors. Critical steps include sulfonation and cyclization under controlled conditions. For example, sulfonation of the thiophene moiety may require sulfuric acid or sulfur trioxide, followed by coupling with a thiadiazine intermediate. Reaction optimization (e.g., using polar aprotic solvents like DMF or THF and catalysts such as palladium for cross-coupling) is essential to improve yield and purity . Purification via column chromatography or recrystallization is recommended to isolate the final product.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming the thiophene-thiadiazine backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak and fragmentation patterns. X-ray crystallography, as demonstrated in analogous compounds, resolves stereochemical ambiguities and confirms bond lengths/angles in the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from structural variations, impurities, or assay conditions. Methodological solutions include:
- Structural validation : Re-analyze batches via XRD or NMR to confirm purity and conformation .
- Assay standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration).
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyridothiadiazine derivatives) to identify substituent-dependent activity trends .
Q. What experimental strategies optimize the compound’s solubility and stability for in vivo studies?
- Solubility : Test co-solvents (e.g., PEG-400 or cyclodextrins) or synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility.
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Stabilizers like antioxidants (e.g., BHT) or lyophilization may mitigate decomposition .
- Formulation : Use nanoencapsulation (liposomes or polymeric nanoparticles) to improve bioavailability, as seen in related thiadiazine derivatives .
Q. How does the crystal packing of this compound influence its physicochemical properties?
X-ray crystallography of analogous compounds reveals that hydrogen bonding (e.g., C–H···O interactions) and π-stacking between aromatic rings dictate packing efficiency. For example, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, intermolecular H-bonding (2.5–2.7 Å) stabilizes the lattice, affecting melting point and hygroscopicity. Computational modeling (DFT or MD simulations) can predict how substituents alter packing behavior and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
